2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzylamino group, a bromophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenyl halides.
Attachment of the Benzylamino Group: The benzylamino group is attached through a nucleophilic substitution reaction involving benzylamine and an appropriate leaving group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-1-(4-bromophenyl)ethanol
- 2-(benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid
Uniqueness
2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the presence of the thiazole ring
Properties
Molecular Formula |
C18H16BrN3OS |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22-17(23)11-20-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,21,22,23) |
InChI Key |
KPQMXSWSRLSFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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